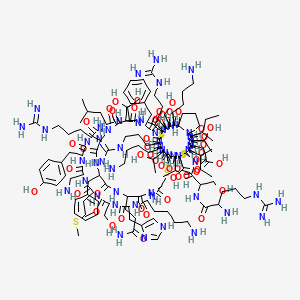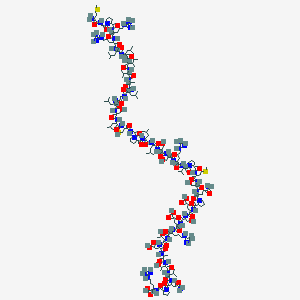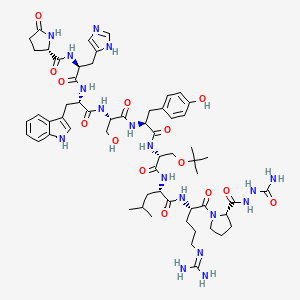
O-methylviridicatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methylviridicatin is a quinoline alkaloid with the IUPAC name 3-methoxy-4-phenyl-1H-quinolin-2-one. It is a secondary metabolite isolated from various fungal species, particularly those belonging to the genus Penicillium . This compound has garnered interest due to its potential biological activities, including antiviral and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Methylviridicatin can be synthesized through the acylation of 2-amino-benzophenone with methoxyoacetyl chloride, followed by cyclization under alkaline conditions using potassium hydroxide in ethanol . Another method involves the synthesis from isatin and phenyldiazomethane .
Industrial Production Methods: The use of fungal fermentation processes to isolate the compound from natural sources is also a potential method .
Analyse Des Réactions Chimiques
Types of Reactions: O-Methylviridicatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
O-Methylviridicatin has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.
Medicine: Its antiviral and anti-inflammatory properties make it a candidate for drug development.
Industry: It can be used in the development of new pharmaceuticals and as a biochemical tool in research.
Mécanisme D'action
O-Methylviridicatin exerts its effects by inhibiting the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition prevents the transcription of genes involved in inflammation and viral replication. The compound specifically blocks tumor necrosis factor alpha-induced activation of the human immunodeficiency virus long terminal repeat, thereby reducing viral replication .
Comparaison Avec Des Composés Similaires
Viridicatin: Another quinoline alkaloid with similar biological activities.
Viridicatol: A hydroxylated derivative of viridicatin with enhanced biological properties.
Uniqueness: O-Methylviridicatin is unique due to its methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its solubility, reactivity, and interaction with biological targets .
Propriétés
Numéro CAS |
6152-51-4 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.3 |
Apparence |
White solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


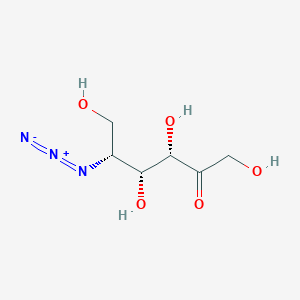
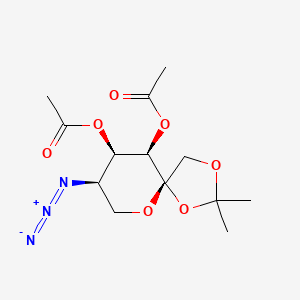
![[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140058.png)
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1140061.png)

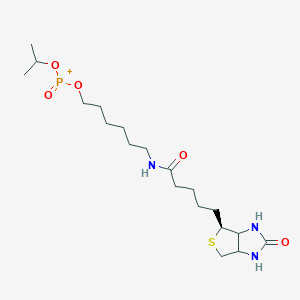
![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)
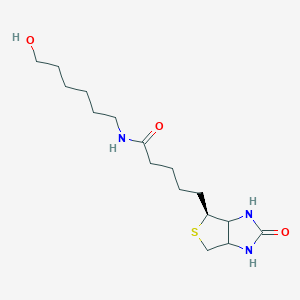
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
